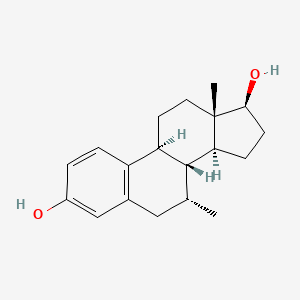

7alpha-Methylestradiol

Description

Historical Context of Substituted Estrogen Research

The journey into substituted estrogens is rooted in the broader history of hormone research. The concept of internal glandular secretions influencing bodily functions was first demonstrated in the mid-1850s. rochester.edu This foundational work led to the discovery that ovarian extracts could alleviate menopausal symptoms in the late 1890s. rochester.edu The term "estrogen" was coined in 1906, derived from Greek words meaning "to produce mad desire," after observing that ovarian secretions induced estrus in animals. rochester.edu

The isolation and crystallization of the primary estrogens—estrone, estriol, and estradiol (B170435)—occurred in the late 1920s and early 1930s. researchgate.net This breakthrough allowed for the precise characterization of their chemical structures and opened the door for synthetic modification. Early research focused on creating orally active and more potent estrogenic compounds, leading to the development of molecules like ethinylestradiol, where an ethynyl (B1212043) group at the C17α position prevents metabolic deactivation. wikipedia.org

The rationale for developing substituted estrogens expanded over time. Beyond simply enhancing potency or oral bioavailability, researchers began to explore how specific structural changes could alter the biological activity profile of the parent hormone. nih.gov The goal was to create compounds with more selective actions on different tissues or to develop therapeutic agents for conditions like hormone-dependent breast cancer. nih.gov This led to the synthesis of a wide array of estrogen derivatives, including those with substitutions on the A-ring or with side chains at various positions, such as the 7α-position. nih.govresearchgate.net The development of these compounds was driven by the need to understand the structure-activity relationships that govern how estrogens bind to their receptors and elicit physiological responses. nih.gov

Rationale for Academic Investigation of 7alpha-Methylestradiol

The academic focus on this compound stems from several key biochemical and physiological characteristics. A primary driver for its investigation is its significantly enhanced binding affinity for the estrogen receptor (ER) compared to its parent compound. researchgate.netnih.gov The addition of the 7α-methyl group is reported to increase the affinity for the ER, making it a potent estrogen. researchgate.netnih.gov

Another major reason for its study is its role as a key metabolite of the potent synthetic androgen Trestolone (MENT). wikipedia.orgnih.gov Trestolone can be aromatized in the body to form this compound, and it is this metabolite that is believed to mediate the estrogenic activities of trestolone. wikipedia.orgbioscientifica.comoup.com Understanding the actions of this compound is therefore crucial for characterizing the complete pharmacological profile of trestolone, a compound investigated for use in male contraception and androgen replacement therapy. nih.govoup.comresearchgate.net

Furthermore, the potent and high-affinity binding of this compound to the estrogen receptor has made it a valuable tool in other areas of research. For instance, its derivatives have been synthesized and radiolabeled with isotopes like fluorine-18 (B77423) for use as imaging agents in positron emission tomography (PET). nih.gov These radiolabeled ligands are developed to visualize and quantify estrogen receptor-positive tumors, such as certain types of breast cancer. nih.gov The high affinity of the 7α-methyl substituted structure is explored in this context to potentially improve tumor uptake and imaging quality. researchgate.netnih.gov

Research has also delved into the specific interactions of this compound with the two main subtypes of the estrogen receptor, ERα and ERβ. bioscientifica.comnih.gov Studies have shown that it is a potent activator of both receptor subtypes, with an efficiency similar to the natural hormone estradiol. bioscientifica.comnih.gov This makes it a useful compound for investigating the distinct and overlapping roles of ERα and ERβ in various tissues.

Data Tables

Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (7R,8R,9S,13S,14S,17S)-7,13-Dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | wikipedia.org |

| Chemical Formula | C₁₉H₂₆O₂ | wikipedia.org |

| Molar Mass | 286.415 g·mol⁻¹ | wikipedia.org |

| CAS Number | 10448-97-2 | wikipedia.org |

Relative Binding Affinities (RBA) for Hormone Receptors

Values are percentages (%). Reference ligands (100%) were testosterone (B1683101) for the Androgen Receptor (AR) and estradiol for the Estrogen Receptor (ER).

| Compound | Androgen Receptor (AR) | Estrogen Receptor (ER) | Source |

| Estradiol | 7.9% | 100% | wikipedia.org |

| This compound | 15–25% | 101% | wikipedia.org |

| Trestolone (MENT) | 100–125% | <1% | wikipedia.org |

Structure

3D Structure

Properties

CAS No. |

10448-97-2 |

|---|---|

Molecular Formula |

C19H26O2 |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

(7R,8R,9S,13S,14S,17S)-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C19H26O2/c1-11-9-12-10-13(20)3-4-14(12)15-7-8-19(2)16(18(11)15)5-6-17(19)21/h3-4,10-11,15-18,20-21H,5-9H2,1-2H3/t11-,15-,16+,17+,18-,19+/m1/s1 |

InChI Key |

DXWWYJWUFULMAP-JZHXJEGVSA-N |

Isomeric SMILES |

C[C@@H]1CC2=C(C=CC(=C2)O)[C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O |

Canonical SMILES |

CC1CC2=C(C=CC(=C2)O)C3C1C4CCC(C4(CC3)C)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Approaches

Stereoselective Synthetic Pathways for 7alpha-Methylestradiol

Achieving the correct stereochemistry at the C-7 position is critical for the biological activity of 7α-Methylestradiol. The "alpha" designation refers to the orientation of the methyl group pointing away from the viewer in a standard representation of the steroid nucleus. Several strategies have been developed to ensure this specific spatial arrangement.

One key approach involves the 1,6-conjugate addition of a methyl group to a 6-dehydroestradiol derivative. Research has shown that a copper-catalyzed, alpha-selective, 1,6-conjugate addition of a Grignard reagent (like methylmagnesium bromide) to a suitably protected 6-dehydro intermediate can effectively install the methyl group at the 7α-position. nih.gov The stereoselectivity of this reaction is significantly enhanced by the presence of the C-19 methyl group, which sterically hinders the beta face of the molecule, thereby directing the incoming nucleophile to the alpha face. nih.gov

Another established stereoselective method involves the alkylation of a 6-keto estradiol (B170435) intermediate. nih.gov For instance, the alkylation of 3,17β-bis(2-trimethylsilyl)ethoxymethyl-1,3,5(10)estratriene-6-one with an appropriate alkylating agent using a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) in tetrahydrofuran (B95107) (THF) can afford the 7α-substituted product with excellent stereoselectivity, achieving over 95% epimeric excess. nih.gov The 6-keto group is then removed in subsequent steps to yield the final 7α-substituted estradiol derivative. nih.govnih.gov

A representative synthetic sequence for preparing C-7α-substituted derivatives from 17β-estradiol (E2) can be summarized as follows: nih.govresearchgate.net

| Step | Description |

| 1 | Protection of the hydroxyl groups at C-3 and C-17β of estradiol, often using methoxymethyl (MOM) ethers. |

| 2 | Introduction of a hydroxyl group at the C-6 position. |

| 3 | Oxidation of the C-6 hydroxyl group to a ketone (e.g., via Swern oxidation). |

| 4 | Stereoselective C-7α alkylation (e.g., methylation) of the 6-keto derivative. |

| 5 | Deprotection of the C-3 and C-17β hydroxyl groups. |

| 6 | Reprotection of hydroxyl groups if necessary for further steps. |

| 7 | Removal of the C-6 ketone, typically through catalytic hydrogenation, to yield the final product. |

Synthesis of Radiolabeled this compound Analogs for Research Applications

Radiolabeled analogs of 7α-Methylestradiol are invaluable tools for biomedical research, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). ucsf.edu These tracers allow for the non-invasive visualization and quantification of estrogen receptors (ER) in the body. The synthesis involves incorporating a positron-emitting radionuclide, most commonly Fluorine-18 (B77423), into the molecule. moravek.com

Fluorine-18 is an ideal radionuclide for PET due to its convenient half-life (109.7 minutes) and low positron energy (635 keV). nih.govbohrium.com The synthesis of [¹⁸F]-labeled 7α-methyl-substituted estrogens typically involves a nucleophilic substitution reaction. ucsf.edu A precursor molecule is first synthesized, which contains a good leaving group (such as a tosylate, mesylate, or triflate) at the position where the fluorine atom is to be introduced. This precursor is then reacted with [¹⁸F]fluoride ion, which displaces the leaving group to form the final radiolabeled compound.

The general process for labeling with Fluorine-18 can be summarized as:

Production of [¹⁸F]Fluoride: The radionuclide is produced in a cyclotron and prepared for reaction, often as a complex with potassium and a cryptand like Kryptofix 2.2.2. to enhance its nucleophilicity.

Radiosynthesis: The activated [¹⁸F]fluoride is reacted with the precursor molecule in an appropriate solvent at an elevated temperature.

Purification: The final [¹⁸F]-labeled product is purified, typically using High-Performance Liquid Chromatography (HPLC), to remove unreacted [¹⁸F]fluoride and the precursor molecule.

For example, the synthesis of 7α-(3-[¹⁸F]fluoropropyl) estradiol (C3-7α-[¹⁸F]FES) has been reported, demonstrating the feasibility of attaching the radiolabel via a short alkyl chain at the 7α-position. iaea.org

While direct synthesis of a 16α-fluoro isomer of 7α-methylestradiol is not commonly described, the development of radiolabeled estrogens has explored various substitution patterns to optimize imaging properties. The position of the radiolabel can significantly impact the compound's biological behavior, including its binding affinity for the estrogen receptor and its metabolic stability.

For instance, the in vivo biodistribution of 7α-(3-[¹⁸F]fluoropropyl) estradiol has been compared with that of 16α-[¹⁸F]fluoroestradiol (16α-[¹⁸F]FES), a well-established PET tracer for ER imaging. iaea.org While both compounds show selective uptake in ER-rich tissues like the uterus, studies indicate that the level of selective uptake for the 7α-substituted tracer can be significantly lower than that of 16α-[¹⁸F]FES. iaea.org This highlights the importance of the label's position on the steroid core. The synthesis of these different positional isomers follows similar principles, involving the preparation of a specific precursor with a leaving group at the desired position (e.g., C-16α) for subsequent nucleophilic fluorination.

Synthesis of Methoxy-Substituted this compound Derivatives

Introducing methoxy (B1213986) (-OCH₃) groups onto the 7α-Methylestradiol scaffold can alter its properties. An efficient method for the synthesis of 2-methoxy-7α-methylestradiol has been described. nih.gov This approach utilizes a regioselective Fries rearrangement mediated by zirconium tetrachloride on estradiol diacetate to introduce an acetyl group specifically at the C-2 position. nih.gov This key intermediate can then be carried through a synthetic sequence, including 7α-methylation, to yield the final 2-methoxy derivative.

Similarly, the synthesis of 17β-Hydroxy-3-methoxy-7α-methyl-1,3,5(10)-estratriene has been accomplished via the C-7 methylation of the corresponding 6-ketone intermediate, with the product isolated in a 35% yield after crystallization. researchgate.net The 3-methoxy group in this case often serves as a protecting group for the phenolic hydroxyl during synthesis.

Development of Intermediates for Potent Estrogen Synthesis

The synthesis of 7α-Methylestradiol and its derivatives relies on the development of key chemical intermediates. nih.gov A common and crucial intermediate is a 6-keto derivative of estradiol. nih.govresearchgate.net This intermediate is pivotal because the ketone at C-6 activates the adjacent C-7 position for stereoselective alkylation, allowing for the introduction of the methyl group or other side chains specifically at the 7α-position. nih.govnih.gov

The general pathway to these intermediates involves:

Starting Material: Typically 17β-estradiol (E2).

Protection: The reactive hydroxyl groups at positions C-3 and C-17 are protected to prevent unwanted side reactions. Common protecting groups include methoxymethyl (MOM) ethers or silyl (B83357) ethers like (2-trimethylsilyl)ethoxymethyl (SEM). nih.govnih.gov

Functionalization: A functional group, usually a ketone, is introduced at the C-6 position. This can be achieved through hydroxylation followed by oxidation. nih.govresearchgate.net

Once formed, these protected 6-ketoestradiol (B191673) intermediates serve as versatile platforms for creating a wide array of 7α-substituted estrogens, which are useful for designing high-affinity ER ligands and imaging agents. nih.govresearchgate.net

Analytical Certification of Synthesized Compounds

The confirmation of the chemical structure, purity, and stereochemistry of synthesized 7α-Methylestradiol and its derivatives is a critical final step. While no specific documents on the "certification" process are available, standard analytical chemistry techniques are universally applied in synthetic chemistry research to characterize newly synthesized compounds. These methods are implicitly detailed in the experimental sections of primary research articles.

Common analytical techniques used for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure, confirming the presence and connectivity of all atoms and verifying the stereochemistry of the 7α-methyl group.

Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass, which helps to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound and to purify it from reaction mixtures and byproducts.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within the molecule.

For radiolabeled compounds, additional techniques are required to determine radiochemical purity (the proportion of the total radioactivity present in the desired chemical form) and specific activity (the amount of radioactivity per unit mass of the compound). iaea.org

Receptor Binding and Molecular Recognition

Estrogen Receptor (ER) Binding Dynamics

7alpha-Methylestradiol exhibits a high affinity for estrogen receptors, which mediates its estrogenic effects. iiab.me The introduction of a methyl group at the 7α position influences its interaction with both ERα and ERβ isoforms.

Binding Affinity for Estrogen Receptor Alpha (ERα/ESR1)

Research indicates that this compound demonstrates a potent binding affinity for the Estrogen Receptor Alpha (ERα). Studies measuring its relative binding affinity (RBA) show it to be approximately 101% of that of estradiol (B170435), indicating a virtually identical affinity for this receptor subtype. wikipedia.org This strong interaction with ERα is the primary driver of its estrogenic activity. iiab.me

Binding Affinity for Estrogen Receptor Beta (ERβ/ESR2)

While specific quantitative data for the binding affinity of this compound to Estrogen Receptor Beta (ERβ) is not as readily available, the general understanding is that it binds to the estrogen receptor. The distinction in affinity between ERα and ERβ for this compound is an area that warrants further specific investigation to fully characterize its receptor--selective effects. Generally, ERβ has a different binding affinity for various ligands compared to ERα. frontiersin.org

Comparative Receptor Binding with Endogenous Estrogens (e.g., Estradiol)

When compared to endogenous estrogens, this compound shows a particularly strong affinity for the estrogen receptor, nearly identical to that of estradiol. wikipedia.org Estradiol is the reference ligand against which the binding affinities of other estrogens are often measured. wikipedia.org

Interactive Data Table: Comparative Receptor Binding Affinities

| Compound | Relative Binding Affinity (%) for ER |

| Estradiol | 100 |

| This compound | 101 |

This table displays the relative binding affinity of this compound for the estrogen receptor (ER) compared to the endogenous estrogen, estradiol. The values are expressed as percentages, with estradiol set as the 100% reference. wikipedia.org

Influence on Serum Steroid Binding Proteins (e.g., alphafetoprotein, sex steroid binding protein)

The bioavailability of steroids is significantly influenced by their binding to serum proteins like sex hormone-binding globulin (SHBG) and alpha-fetoprotein (AFP). SHBG binds androgens and estrogens with high affinity, thereby regulating their free concentrations in the bloodstream. nih.gov While estradiol has a notable binding affinity for SHBG, specific data on the binding affinity of this compound to SHBG is not available. wikipedia.org Similarly, there is a lack of specific research detailing the interaction between this compound and alpha-fetoprotein.

Non-Estrogen Receptor Interactions

In addition to its primary activity at estrogen receptors, this compound also exhibits interactions with other steroid hormone receptors, most notably the androgen receptor.

Androgen Receptor (AR) Binding Profile

Interestingly, this compound displays a considerable affinity for the androgen receptor (AR). Its relative binding affinity for the AR is reported to be in the range of 15-25% of that of testosterone (B1683101). wikipedia.org This is significantly higher than the affinity of estradiol for the AR, which is approximately 7.9%. wikipedia.org This interaction with the androgen receptor suggests that this compound may have complex effects that are not solely mediated by estrogen receptors.

Interactive Data Table: Androgen Receptor Binding Profile

| Compound | Relative Binding Affinity (%) for AR |

| Testosterone | 100 |

| Estradiol | 7.9 |

| This compound | 15-25 |

This table presents the relative binding affinity of this compound and estradiol for the androgen receptor (AR), with testosterone as the 100% reference ligand. wikipedia.org

Glucocorticoid Receptor (GR) Interactions

Research into the binding profile of this compound shows a negligible affinity for the Glucocorticoid Receptor (GR). wikipedia.orgiiab.me In competitive binding assays where the synthetic glucocorticoid Dexamethasone is used as the reference compound (representing 100% binding affinity), this compound exhibits a relative binding affinity of less than 1%. wikipedia.orgiiab.me This indicates that it does not significantly interact with or displace glucocorticoids from the GR, underscoring a clear selectivity in its molecular recognition patterns. For comparison, the endogenous steroid Estradiol also shows a very low relative binding affinity for GR, measured at 0.6%. wikipedia.org

| Compound | Relative Binding Affinity (%) |

|---|---|

| Dexamethasone (Reference) | 100 |

| This compound | <1 |

| Estradiol | 0.6 |

Progesterone Receptor (PR) Cross-Reactivity

The cross-reactivity of this compound with the Progesterone Receptor (PR) is minimal, though slightly higher than its interaction with the GR. wikipedia.orgiiab.me In studies using Progesterone as the reference ligand for 100% binding, this compound demonstrates a relative binding affinity in the range of 1% to 3%. wikipedia.orgiiab.me This low level of engagement suggests that while there is a measurable interaction, the compound is not a significant ligand for the PR. This degree of cross-reactivity is comparable to that of Estradiol, which has a relative binding affinity of 2.6% for the Progesterone Receptor. wikipedia.org

| Compound | Relative Binding Affinity (%) |

|---|---|

| Progesterone (Reference) | 100 |

| This compound | 1–3 |

| Estradiol | 2.6 |

Metabolism and Biotransformation Pathways

Formation as an Aromatized Metabolite of 7alpha-Methyl-19-Nortestosterone (MENT)

7alpha-Methylestradiol is not administered directly but is formed in the body through the aromatization of 7alpha-Methyl-19-Nortestosterone (MENT), a synthetic androgen. nih.gov This conversion is a critical step in the manifestation of the estrogenic effects of MENT.

In Vitro Enzymatic Aromatization Processes (e.g., by human placental microsomes)

The enzymatic conversion of MENT to this compound has been demonstrated in vitro using human placental microsomes, a rich source of the aromatase enzyme. nih.gov In these experimental setups, either radioactive or non-radioactive MENT is incubated with the microsomes in the presence of NADPH, a necessary cofactor for the aromatase enzyme complex. nih.gov The process involves the selective removal of phenolic metabolites, which includes the newly formed this compound. nih.gov A significant 20-fold increase in the amount of radioactivity in the phenolic extract is observed when MENT is incubated with the aromatase in the presence of NADPH, indicating a successful conversion. nih.gov Conversely, the absence of NADPH or the presence of an aromatase inhibitor significantly curtails this conversion, with the majority of the radioactivity remaining with the parent compound. nih.gov

Identification of Aromatized Metabolites

The primary aromatized metabolite of MENT has been identified as 7alpha-methyl-estradiol (MeE2). nih.gov This identification was achieved through thin-layer chromatography (TLC), where the reaction product exhibited a distinct Rf value (0.34) that corresponded with that of a standard 7alpha-methyl-estradiol, and was different from the Rf value of MENT (0.22). nih.gov The identity of the metabolite was further confirmed using a second solvent system for chromatographic separation. nih.gov

Further confirmation of the estrogenic nature of the metabolite was obtained through receptor binding assays. The extracts from the incubation of nonradioactive MENT with microsomes showed competitive inhibition of [3H]E2 binding to rat uterine estrogen receptors (ER). nih.gov Moreover, the radioactive metabolite produced from the incubation of [3H]MENT demonstrated specific binding to the ER, which could be displaced by estradiol (B170435) (E2) or 7alpha-methyl-estradiol (MeE2). nih.gov These findings conclusively demonstrate that MENT undergoes enzymatic aromatization to form the biologically active estrogen, this compound. nih.gov

In Vitro Metabolic Fate of 7alpha-Methylated Steroids in Experimental Models

The metabolic fate of 7alpha-methylated steroids, including MENT, has been investigated in various in vitro experimental models to understand their biotransformation pathways and clearance rates.

Hepatic Metabolism Pathways

The liver is a primary site for steroid metabolism. In vitro studies using male rat liver have shed light on the hepatic metabolism of 7alpha-methyl-19-nortestosterone. nih.gov Three metabolites have been identified following incubation with rat liver preparations:

7alpha-methyl-estr-4-ene-3,17-dione

7alpha-methyl-5beta-estrane-3,17beta-diol

7alpha-methyl-3-oxo-estr-4-ene-16,17beta-diol nih.gov

Interestingly, in the same study, the prostate and epididymis did not show any perceptible metabolism of the steroid. nih.gov The kinetics of hepatic metabolism of 7alpha-methyl-19-nortestosterone were found to be significantly different from those of testosterone (B1683101) or 19-nortestosterone. nih.gov A substantial portion (about 85%) of the initial 7alpha-methyl-19-nortestosterone was recovered unmetabolized after a 30-minute incubation, suggesting a degree of metabolic stability. nih.gov

| Parent Compound | Experimental Model | Identified Metabolites |

|---|---|---|

| 7alpha-Methyl-19-Nortestosterone | Male Rat Liver (in vitro) | 7alpha-methyl-estr-4-ene-3,17-dione |

| 7alpha-methyl-5beta-estrane-3,17beta-diol | ||

| 7alpha-methyl-3-oxo-estr-4-ene-16,17beta-diol |

Comparison of Metabolic Clearance Rates

The metabolic clearance rate (MCR) provides an indication of the efficiency with which a compound is removed from the circulation. Studies in men have shown that the MCR of MENT is significantly faster than that of testosterone. helsinki.fi The clearance rate of MENT in men is approximately 2000 L/day, which is more than 50% higher than the clearance rate of testosterone (about 1200 L/day). helsinki.fi This faster clearance can be partly attributed to the fact that MENT, unlike testosterone, does not bind to sex hormone-binding globulin (SHBG). helsinki.fi

| Compound | Species | Metabolic Clearance Rate (L/day) |

|---|---|---|

| 7alpha-Methyl-19-Nortestosterone (MENT) | Human (Male) | ~2000 |

| Testosterone | Human (Male) | ~1200 |

Influence of the 7alpha-Methyl Substituent on Metabolic Stability

The presence of the 7alpha-methyl group in the steroid structure has a profound impact on its metabolic stability, primarily by preventing 5alpha-reduction. researchgate.netoup.com This is a key metabolic pathway for testosterone, leading to the formation of the more potent androgen, dihydrotestosterone (DHT), which is responsible for much of its activity in tissues like the prostate. researchgate.net

The 7alpha-methyl group sterically hinders the action of the 5alpha-reductase enzyme, thus preventing the conversion of MENT to a 5alpha-reduced metabolite. researchgate.net This resistance to 5alpha-reduction means that the androgenic potency of 7alpha-methylated androgens is not amplified in target tissues in the same way as testosterone. researchgate.net This property contributes to the rationale for developing MENT as a therapeutic agent, as it may offer the anabolic benefits of androgens with a reduced risk of stimulating the prostate. researchgate.net The addition of a 7alpha-methyl group to 19-nortestosterone is a key structural modification that enhances its androgenic and anabolic actions while simultaneously preventing this critical metabolic activation step. researchgate.net

Cellular and Molecular Mechanisms of Action

Estrogen Receptor-Mediated Transcriptional Regulation

7alpha-Methylestradiol exerts its biological effects primarily through interaction with estrogen receptors (ERs), which function as ligand-activated transcription factors. nih.gov This interaction initiates a cascade of molecular events that ultimately modulate the expression of target genes.

Upon binding to this compound, both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) undergo a conformational change, leading to their dimerization. nih.gov These ligand-receptor complexes then translocate to the nucleus where they can directly bind to specific DNA sequences known as estrogen response elements (EREs) located in the promoter regions of target genes. waocp.orgimrpress.com This binding initiates the recruitment of a complex machinery of coactivator proteins and general transcription factors, leading to the initiation of gene transcription. nih.gov

While both ERα and ERβ can bind to the same ERE motifs, they can regulate distinct sets of genes, suggesting that the transcriptional outcomes are not solely dependent on the DNA binding event but also on the specific receptor subtype and the cellular context. frontiersin.org Studies have shown that in certain cell lines, the majority of genes regulated by ERα and ERβ are distinct, highlighting their unique roles in mediating estrogenic responses. frontiersin.orgnih.gov The differential recruitment of co-regulatory proteins by ERα and ERβ homodimers contributes to this specificity in gene regulation. frontiersin.org

The transactivation of gene expression by this compound through ERα and ERβ is a fundamental mechanism underlying its estrogenic activity. The specific genes targeted and the resulting physiological responses can vary depending on the tissue and the relative expression levels of ERα and ERβ.

This compound functions as an agonist at the estrogen receptor, meaning it activates the receptor to produce a biological response similar to that of the endogenous estrogen, 17β-estradiol. This agonistic activity is evident in its ability to stimulate the proliferation of estrogen-dependent breast cancer cell lines, such as MCF-7. nih.gov

The agonistic properties of this compound are further demonstrated by its capacity to induce the transcription of known estrogen-responsive genes. nih.gov This estrogen-like activity is mediated through its interaction with ERα, as the effects can be blocked by ER antagonists. nih.gov While it demonstrates clear agonistic effects, the potency of this compound can be lower than that of 17β-estradiol, requiring higher concentrations to achieve a similar level of receptor activation. nih.gov

The agonistic nature of this compound underlies its role in estrogen-dependent physiological and pathological processes. Its ability to mimic the actions of endogenous estrogens makes it a valuable tool in studying estrogen receptor function and signaling.

Influence on Hormonal Pathways and Dynamics

The introduction of this compound into a biological system can influence the broader hormonal milieu. As a potent estrogen, it can participate in the negative feedback loop of the hypothalamic-pituitary-gonadal (HPG) axis. By binding to estrogen receptors in the hypothalamus and pituitary gland, it can suppress the secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH). This can lead to a decrease in the endogenous production of sex steroids from the gonads.

Furthermore, this compound can influence the expression and activity of enzymes involved in steroid metabolism. For instance, estrogens are known to modulate the activity of enzymes such as 17β-hydroxysteroid dehydrogenases, which are crucial for the interconversion of active and less active forms of estrogens and androgens. mdpi.com

The interaction of this compound with hormonal pathways extends to its influence on the synthesis and release of other hormones and signaling molecules. For example, estrogen signaling can impact the serotonergic, dopaminergic, and glutamatergic neurotransmitter systems in the brain. nih.gov It can also affect the expression of brain-derived neurotrophic factor (BDNF), a key molecule in neuronal survival and plasticity. frontiersin.org

Receptor-Mediated Uptake and Distribution in Target Tissues

The uptake and distribution of this compound in the body are largely dictated by the presence of estrogen receptors in various tissues. As a lipophilic molecule, it can cross cell membranes, but its accumulation in specific tissues is primarily a result of high-affinity binding to intracellular estrogen receptors. uu.nl

Tissues rich in estrogen receptors, such as the uterus, ovaries, and certain types of breast tumors, exhibit a high degree of specific uptake of this compound. researchgate.netnih.gov This receptor-mediated uptake is a key characteristic of estrogenic compounds and is responsible for their targeted effects on these tissues. uu.nl

Studies using radiolabeled analogs of this compound have demonstrated its selective accumulation in ER-positive tissues. researchgate.net The concentration of the compound in these target tissues is significantly higher than in non-target tissues, highlighting the efficiency of the receptor-mediated uptake process. nih.gov This selective distribution is fundamental to its biological activity and its potential use as an imaging agent for ER-positive tumors.

Structure Activity Relationships Sar and Analog Studies

Impact of the 7alpha-Methyl Group on Receptor Affinity and Biological Activity

Furthermore, 7alpha-methylestradiol itself demonstrates a notable affinity for the estrogen receptor (ER), comparable to that of estradiol (B170435), and is considered to be the primary mediator of the estrogenic effects of its parent compound, trestolone. The presence of the 7alpha-methyl group does not negatively impact its ability to bind to the estrogen receptor, indicating that this position is tolerant of small hydrophobic substituents. In fact, such substitutions can be well-tolerated in the estrogen receptor's ligand-binding pocket. mdpi.comoup.com The compound also exhibits a higher affinity for the androgen receptor (AR) than estradiol.

The biological activity of this compound is, therefore, a composite of its direct estrogenic actions and the androgenic activity inherited from its precursor, which is maintained and potentiated by the 7alpha-methyl group. This dual activity is a key feature of this compound and its derivatives.

Comparative Analysis of this compound Potency Relative to Other Estrogens

This compound exhibits a potent estrogenic profile that is comparable to the endogenous estrogen, 17beta-estradiol (E2). In transactivation assays, which measure the ability of a compound to activate gene expression through a specific receptor, 7alpha-methyl-estradiol demonstrates an efficiency similar to that of E2 for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). termedia.pl This suggests that the addition of the 7alpha-methyl group does not impede the molecule's ability to induce the conformational changes in the estrogen receptor necessary for initiating transcriptional activity.

In terms of receptor binding, this compound shows a high relative binding affinity (RBA) for the estrogen receptor, with values reported to be 101% of that of estradiol. nih.gov This indicates that it binds to the estrogen receptor with equal or slightly greater avidity than the natural hormone.

The following table provides a comparative overview of the relative binding affinities of this compound and estradiol for various steroid receptors.

| Compound | Estrogen Receptor (ER) | Androgen Receptor (AR) | Progesterone Receptor (PR) |

|---|---|---|---|

| This compound | 101% | 15-25% | 1-3% |

| Estradiol | 100% | 7.9% | 2.6% |

Note: Relative binding affinities are expressed as percentages relative to the reference ligand for each receptor (Estradiol for ER, Testosterone (B1683101) for AR, and Progesterone for PR). nih.gov

Structure-Activity Relationships of this compound Derivatives

Modifications to the estradiol core can significantly alter biological activity:

Aromatic Ring: Alkylation of the aromatic A-ring generally decreases estrogenic activity. chemistryviews.org

B-Ring: Unsaturation in the B-ring also tends to reduce activity. chemistryviews.org

C-17 Position: The 17beta-hydroxyl group is important for activity. Modifications at the 17alpha-position, such as the introduction of an ethinyl group (as in ethinylestradiol), can enhance oral potency by hindering metabolism. nih.gov Similarly, larger hydrophobic substituents at the 17alpha-position of this compound could be tolerated. mdpi.comoup.com

Other Positions: The estrogen receptor's ligand-binding pocket can accommodate larger hydrophobic substituents at the 7alpha and 11beta positions. mdpi.comoup.com This tolerance at the 7alpha position is exemplified by this compound itself. Further modifications at this position with other small alkyl or halogen groups could potentially modulate activity. For instance, in other steroid series, 7alpha-halogen substitution has been shown to increase anti-inflammatory potency, suggesting that similar modifications to this compound could alter its biological profile.

The following table summarizes the general effects of substitutions at various positions on the estradiol scaffold, which can be extrapolated to derivatives of this compound.

| Position of Substitution | General Effect on Estrogenic Activity |

|---|---|

| Aromatic A-Ring (Alkylation) | Decrease |

| B-Ring (Unsaturation) | Decrease |

| 7alpha-Position (Small Hydrophobic Group) | Tolerated/Potentially Enhancing |

| 11beta-Position (Large Hydrophobic Group) | Tolerated |

| 17alpha-Position (Small Alkyl/Ethinyl Group) | Increased Oral Potency |

Conformational Analysis and its Correlation with Biological Activity

The biological activity of steroidal estrogens is intimately linked to their three-dimensional shape and conformational flexibility. The estrogen receptor's ligand-binding pocket is somewhat adaptable, and the binding of a ligand induces specific conformational changes in the receptor that are critical for subsequent interactions with co-regulatory proteins and the initiation of a biological response.

Molecular modeling studies have shown that steroidal estrogens can exist in more than one low-energy conformation. nih.govmdpi.com The ability of a ligand to adopt a conformation that is complementary to the binding site of the estrogen receptor is a key determinant of its binding affinity and efficacy. It is conceivable that estrogen ligands that can exist in a number of conformations may be converted to a preferred geometry upon binding within the specific site of the receptor. mdpi.com

Introduce steric hindrance that might restrict the flexibility of the B-ring to some extent.

The fact that this compound retains high binding affinity and potent agonist activity at the estrogen receptor suggests that any conformational changes induced by the 7alpha-methyl group are compatible with the active conformation of the receptor. Different ligands can induce distinct conformational changes in the estrogen receptor, which can lead to varied biological effects. nih.gov

Influence of Methylation Patterns on Receptor Selectivity

The influence of methylation patterns on the receptor selectivity of estradiol analogs is a complex area. The primary focus of research in this domain has been on the methylation of the estrogen receptor gene rather than on the estradiol molecule itself. Methylation of the promoter region of the estrogen receptor gene is a well-established epigenetic mechanism that can inhibit the transcription of the gene, leading to reduced receptor expression in cells. This can, in turn, affect a tissue's responsiveness to estrogens.

With regard to methylation of the estradiol molecule, the position of the methyl group can have a significant impact on receptor binding and selectivity. As discussed, the 7alpha-position is tolerant of methylation. However, methylation at other positions can have different consequences:

C-2 and C-4 Hydroxylations and Methylations: Estradiol can be metabolized to form catechol estrogens (2-hydroxyestradiol and 4-hydroxyestradiol), which can then be methylated to form 2-methoxyestradiol and 4-methoxyestradiol. These metabolites have their own distinct biological activities and receptor binding profiles, which differ from that of the parent estradiol. For example, 2-methoxyestradiol has very low affinity for the estrogen receptors and exhibits anti-cancer and anti-angiogenic properties through mechanisms largely independent of the estrogen receptor.

C-17 Methylation: The addition of a methyl group at the 17alpha-position, as seen in methylestradiol, results in a compound with improved metabolic stability and oral potency compared to estradiol, although it may have a slightly lower affinity for the estrogen receptor. nih.gov

Preclinical Methodologies and Research Tools

In Vitro Receptor Binding Assays for Steroid Hormones

In vitro receptor binding assays are fundamental in determining the affinity and specificity of 7α-methylestradiol for steroid hormone receptors, primarily the estrogen receptor (ER). These assays typically utilize purified receptors or cell lysates containing the receptor of interest and a radiolabeled ligand. The principle of these assays is competitive binding, where the ability of unlabeled 7α-methylestradiol to displace a known high-affinity radiolabeled steroid hormone from the receptor is measured.

One common approach involves the use of radiolabeled estrogens, such as 16α-[¹⁸F]fluoro-17β-estradiol ([¹⁸F]FES), to bind to the ER. nih.gov The binding affinity (Kd) of these radioligands can be determined in cell-based assays using steroid hormone receptor-positive human breast cancer cell lines like MCF-7. nih.gov By incubating the receptor preparation with a fixed concentration of the radioligand and varying concentrations of 7α-methylestradiol, a competition curve can be generated. From this curve, the concentration of 7α-methylestradiol that inhibits 50% of the specific binding of the radioligand (IC50) can be calculated. This value is then used to determine the binding affinity (Ki) of 7α-methylestradiol for the receptor. These assays are crucial for comparing the receptor binding profile of 7α-methylestradiol to that of endogenous estrogens and other synthetic steroids. e-century.us

| Assay Component | Description |

| Receptor Source | Purified receptor protein, cell lysates (e.g., from MCF-7 cells), or tissue homogenates. |

| Radiolabeled Ligand | A high-affinity steroid hormone labeled with a radioisotope (e.g., ³H-estradiol, [¹⁸F]FES). |

| Unlabeled Competitor | 7α-Methylestradiol at various concentrations. |

| Measurement | Quantification of radioactivity bound to the receptor to determine the extent of displacement of the radiolabeled ligand by 7α-methylestradiol. |

| Derived Parameters | IC50 (concentration for 50% inhibition), Ki (binding affinity). |

Cell-Based Reporter Gene Assays for Transcriptional Activity

To assess the functional consequences of 7α-methylestradiol binding to its receptor, cell-based reporter gene assays are widely employed. nih.gov These assays measure the ability of the compound to activate or inhibit the transcriptional activity of a steroid hormone receptor. nih.gov The general principle involves introducing a reporter gene construct into a suitable cell line. This construct contains a promoter with specific hormone response elements (HREs) that are recognized by the steroid hormone receptor, linked to a reporter gene (e.g., luciferase or β-galactosidase).

When 7α-methylestradiol binds to the intracellular steroid hormone receptor, the complex translocates to the nucleus and binds to the HREs in the reporter construct, driving the expression of the reporter gene. The activity of the reporter enzyme can then be quantified, providing a measure of the transcriptional activity induced by 7α-methylestradiol. frontiersin.org High-throughput screening methods often utilize these assays in 384-well and 1536-well plate formats for rapid testing of numerous compounds. researchgate.net Cell lines commonly used for assessing estrogen receptor activity include MCF-7 cells, which endogenously express ERα, and HEK293 cells that can be engineered to express specific receptor subtypes. nih.govresearchgate.net

| Assay Component | Description |

| Cell Line | A cell line that expresses the steroid hormone receptor of interest (e.g., MCF-7, HEK293). nih.gov |

| Reporter Construct | A plasmid containing a hormone response element (HRE) upstream of a reporter gene (e.g., luciferase). |

| Treatment | Cells are treated with varying concentrations of 7α-methylestradiol. |

| Measurement | Quantification of the reporter gene product (e.g., luminescence for luciferase). frontiersin.org |

| Outcome | Determination of the agonistic or antagonistic activity of 7α-methylestradiol on receptor-mediated gene transcription. |

Chromatographic and Spectroscopic Methods for Metabolite Identification

Understanding the metabolic fate of 7α-methylestradiol is crucial for a comprehensive understanding of its pharmacology. Chromatographic and spectroscopic methods are indispensable tools for the separation, detection, and identification of its metabolites in biological samples. osti.gov

High-performance liquid chromatography (HPLC) is a primary technique for separating 7α-methylestradiol and its potential metabolites from complex biological matrices like blood serum and saliva. mdpi.comnih.govresearchgate.net The separation is typically achieved on a reverse-phase column. nih.govresearchgate.net Due to the lack of intrinsic fluorescence in most steroid hormones, derivatization with a fluorophore-containing agent is often necessary for sensitive detection using a fluorescence detector (FLD). mdpi.com

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation of metabolites. osti.gov Untargeted metabolomics approaches using LC-quadrupole time-of-flight mass spectrometry (LC-Q-ToF-MS) can detect a wide range of metabolites. osti.gov The accurate mass measurement and fragmentation patterns provided by MS/MS analysis are used to identify the chemical structures of the metabolites. nih.gov Nuclear magnetic resonance (NMR) spectroscopy can also be employed to provide detailed structural information of purified metabolites. nih.gov

| Technique | Application in 7α-Methylestradiol Research |

| High-Performance Liquid Chromatography (HPLC) | Separation of 7α-methylestradiol and its metabolites from biological samples. mdpi.comnih.govresearchgate.net |

| Fluorescence Detection (FLD) | Sensitive detection of derivatized steroids. mdpi.com |

| Mass Spectrometry (MS) | Identification and structural elucidation of metabolites based on mass-to-charge ratio and fragmentation patterns. osti.govnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural analysis of isolated metabolites. nih.gov |

In Vivo Distribution Studies in Non-Human Animal Models

In vivo distribution studies in non-human animal models are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of 7α-methylestradiol in a whole organism. These studies provide valuable information on the compound's pharmacokinetic profile and its accumulation in target tissues. While there is a push to reduce animal testing, these models are still utilized in certain contexts to predict human responses. fda.govparexel.com

In these studies, a labeled form of 7α-methylestradiol, often with a radioisotope, is administered to the animal model. At various time points after administration, tissues and bodily fluids are collected, and the concentration of the compound and its metabolites is determined. This allows for the assessment of its bioavailability, half-life, and organ-specific uptake. The selection of the animal model is crucial and often depends on the specific research question, with rodents being commonly used. However, it is important to acknowledge the potential for species-specific differences in metabolism and response. parexel.com

Application of Radiosynthesis in Mechanistic Investigations

Radiosynthesis, the process of incorporating a radioisotope into a molecule, is a key enabling technology for mechanistic investigations of 7α-methylestradiol. The resulting radiolabeled compound can be used as a tracer in a variety of in vitro and in vivo studies.

For in vitro receptor binding assays, tritiated (³H) or radioiodinated (¹²⁵I) forms of 7α-methylestradiol can be synthesized to serve as the radioligand. For in vivo studies, including biodistribution and positron emission tomography (PET) imaging, isotopes such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F) are often incorporated. sigmaaldrich.comsigmaaldrich.com PET imaging with a radiolabeled version of 7α-methylestradiol would allow for non-invasive visualization and quantification of its uptake in target tissues in living animals, providing valuable insights into its pharmacokinetics and target engagement. e-century.us

Advanced Omics Approaches in Estrogen Research

Advanced "omics" technologies, such as transcriptomics and metabolomics, are increasingly being applied to estrogen research to gain a systems-level understanding of the biological effects of compounds like 7α-methylestradiol. nih.govnih.govresearchgate.net

Transcriptomics , often performed using techniques like RNA sequencing (RNA-Seq), provides a global view of the changes in gene expression induced by 7α-methylestradiol. frontiersin.org By treating cells or animal models with the compound and analyzing the resulting changes in the transcriptome, researchers can identify the genes and signaling pathways that are modulated. nih.gov

Metabolomics involves the comprehensive analysis of metabolites in a biological system. frontiersin.org By comparing the metabolite profiles of cells or tissues treated with 7α-methylestradiol to untreated controls, it is possible to identify metabolic pathways that are altered by the compound. mdpi.com

The integration of transcriptomic and metabolomic data, often referred to as multi-omics, can provide a more complete picture of the cellular response to 7α-methylestradiol, linking changes in gene expression to alterations in metabolic function. nih.govnih.govresearchgate.netmdpi.com

Future Directions in 7alpha Methylestradiol Research

While 7alpha-Methylestradiol (7α-Me-E2) is recognized as a synthetic estrogen and an active metabolite of the anabolic steroid Trestolone, the specific molecular intricacies of its interactions and downstream effects remain areas ripe for detailed investigation. wikipedia.org Future research is poised to move beyond foundational binding affinity studies and delve into the nuanced structural, protein-interaction, and systemic mechanisms that define its unique biological activity. The following sections outline key prospective areas of research that will be critical for a comprehensive understanding of this compound.

Q & A

Q. What are the key methodological considerations for synthesizing and characterizing 7α-Methylestradiol in laboratory settings?

Q. How can researchers assess the estrogenic activity of 7α-Methylestradiol in vitro?

Estrogenic activity is commonly evaluated using ERα/ERβ reporter gene assays (e.g., luciferase-based systems in MCF-7 cells). Key steps include:

- Dose-response curves (1 nM–10 µM) to calculate EC₅₀ values.

- Co-treatment with ER antagonists (e.g., ICI 182,780) to confirm receptor specificity.

- Normalization to positive controls (e.g., 17β-estradiol) and vehicle-treated samples.

Include statistical validation (e.g., ANOVA with post-hoc tests) and power calculations to ensure adequate sample size .

Q. What are the best practices for quantifying 7α-Methylestradiol in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Method validation should address:

- Linearity : Calibration curves (1–500 ng/mL) with R² > 0.98.

- Recovery : Spike-and-recovery experiments using plasma/tissue homogenates.

- Matrix effects : Compare analyte signal in solvent vs. matrix.

- Lower limit of quantification (LLOQ) : Typically ≤1 ng/mL.

Document inter- and intra-day precision (<15% CV) and accuracy (85–115%) .

Advanced Research Questions

Q. How should researchers resolve contradictory data on 7α-Methylestradiol’s tissue-selective effects?

Contradictions often arise from model-specific variables (e.g., species, cell type). Mitigation strategies:

- Meta-analysis : Systematically review studies using tools like AMSTAR-2 to assess bias (e.g., randomization, blinding) and stratify findings by experimental conditions .

- In vivo vs. in vitro validation : Compare outcomes across models (e.g., ovariectomized rodents vs. primary cell cultures).

- Receptor profiling : Use siRNA knockdown or CRISPR-Cas9 to isolate ER subtypes mediating effects .

Q. What experimental design principles apply to studying 7α-Methylestradiol’s interaction with non-genomic signaling pathways?

Non-genomic effects (e.g., rapid MAPK activation) require:

- Time-course assays : Measure phosphorylation events at intervals (e.g., 5–60 minutes post-treatment).

- Membrane-impermeable analogs : Differentiate membrane-bound vs. intracellular ER actions.

- Negative controls : Include ER-negative cell lines (e.g., MDA-MB-231) and pharmacological inhibitors (e.g., PP2 for Src kinase).

Ensure statistical robustness by predefining exclusion criteria and using blinded analysis .

Q. How can researchers optimize assays for 7α-Methylestradiol’s metabolic stability in hepatic models?

Hepatic metabolism studies should:

- Use primary human hepatocytes or microsomes with NADPH cofactors.

- Monitor parent compound depletion via LC-MS over 0–120 minutes.

- Calculate intrinsic clearance (CLint) using the in vitro half-life method.

- Cross-validate with CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).

Report variability metrics (e.g., coefficient of variation across donors) and adjust for protein binding .

Q. What methodological rigor is required for investigating 7α-Methylestradiol’s role in endocrine-resistant cancers?

- Hypothesis-driven design : Predefine endpoints (e.g., IC₅₀ in tamoxifen-resistant MCF-7 cells).

- Transcriptomic integration : Pair viability assays with RNA-seq to identify resistance-associated pathways (e.g., mTOR, AKT).

- Orthogonal validation : Confirm findings using patient-derived xenografts (PDX) or organoids.

Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and register protocols in public repositories (e.g., ClinicalTrials.gov for preclinical studies) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.